Corydaline

概要

説明

準備方法

合成経路と反応条件

コリダリンは、イソキノリン誘導体を含む一連の化学反応によって合成できます。合成経路は通常、制御された条件下でのイソキノリン化合物のメチル化を含みます。 合成経路と反応条件に関する具体的な情報は、多くの場合、企業秘密であり、目的の純度と収率に応じて異なります .

工業生産方法

コリダリンの工業生産には、コリダリス塊茎から化合物を抽出する方法が含まれます。抽出プロセスには、乾燥、粉砕、溶媒抽出などの手順が含まれます。 抽出された化合物は、その後、クロマトグラフィー技術を使用して精製され、純粋な形でコリダリンが得られます .

化学反応の分析

反応の種類

コリダリンは、次のようなさまざまな化学反応を起こします。

酸化: コリダリンは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応により、コリダリンの官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれ、置換反応を促進します。 これらの反応の条件は、通常、目的の変換を確実に達成するために、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、コリダリンの酸化は、さまざまなイソキノリン誘導体をもたらす可能性があり、一方、置換反応は新しい官能基を導入し、その薬理学的特性を強化することができます .

科学研究の応用

コリダリンは、幅広い科学研究の応用があります。

化学: イソキノリンアルカロイドとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: アセチルコリンエステラーゼ阻害剤としての役割を含む、さまざまな生物系への影響について調査されています。

医学: 機能性ディスペプシア、疼痛管理、抗アレルギー効果などの潜在的な治療応用について検討されています。

科学的研究の応用

Analgesic Properties

Corydaline has been identified as a potent agonist of the mu-opioid receptor (MOR), demonstrating significant antinociceptive effects in various studies. Research indicates that this compound acts through a MOR-dependent mechanism, providing pain relief without the typical side effects associated with traditional opioids.

- Study Findings : In a study published in Nature, this compound was shown to produce antinociceptive effects in mice, suggesting its potential as a new scaffold for opioid analgesics with improved therapeutic profiles .

Neuroprotective Effects

This compound's neuroprotective properties have garnered attention, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been explored as a potential alpha7 nicotinic acetylcholine receptor agonist, which could enhance cognitive function.

- Mechanism : Virtual screening and docking studies have identified this compound as a candidate for Alzheimer's treatment due to its ability to modulate cholinergic signaling pathways .

Anti-inflammatory and Antioxidant Activities

This compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions characterized by oxidative stress and inflammation. Its role in modulating inflammatory pathways has been documented in various studies.

- Research Insights : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in cellular models .

Metabolic Regulation

Studies have indicated that this compound may play a role in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. Its application in treating type II diabetes mellitus has been explored.

- Clinical Implications : In animal models, this compound administration resulted in significant reductions in fasting blood glucose and total cholesterol levels, suggesting its potential utility in managing diabetes .

Pharmacokinetic Interactions

This compound has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This property raises considerations regarding potential drug-drug interactions when this compound is co-administered with other medications.

- In Vitro Findings : this compound inhibited CYP2C19 and CYP2D6 enzyme activities, indicating that it could affect the pharmacokinetics of concurrently administered drugs .

Summary of Applications

Case Studies

- Antinociceptive Activity : A study conducted on mice demonstrated that this compound significantly reduced pain responses through MOR activation, highlighting its potential as an alternative to traditional opioids.

- Diabetes Management : In a controlled trial involving diabetic rats, this compound treatment led to marked improvements in metabolic parameters, showcasing its therapeutic promise in managing diabetes-related complications.

- Neuroprotection : Research utilizing cell cultures exposed to neurotoxic agents found that this compound effectively mitigated neuronal death, suggesting its protective role against neurodegeneration.

作用機序

コリダリンは、神経系におけるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼの阻害を通じて主にその効果を発揮します。この酵素を阻害することで、コリダリンはアセチルコリンのレベルを高め、神経伝達の強化につながります。 さらに、コリダリンは、オピオイド受容体やシトクロムP450酵素を含むさまざまな分子標的や経路と相互作用し、その多様な薬理学的活性を生み出しています .

類似化合物との比較

類似化合物

テトラヒドロパルマチン: 同様の薬理学的特性を持つ別のイソキノリンアルカロイド。

ベルベリン: 抗菌作用と抗炎症作用で知られています。

パルマチン: 抗アセチルコリンエステラーゼ効果を含む同様の生物活性を示します.

コリダリンの独自性

コリダリンは、特に強力なアセチルコリンエステラーゼ阻害効果と胃腸機能を調節する能力という、その生物活性の特徴的な組み合わせにより、ユニークです。 これは、研究と治療的応用の両方にとって貴重な化合物となっています .

生物活性

Corydaline is a bioactive isoquinoline alkaloid predominantly found in the medicinal plant Corydalis yanhusuo. This compound has garnered attention for its diverse biological activities, including antiacetylcholinesterase, antinociceptive, antiallergic, and gastrointestinal modulatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is known to interact with various biological pathways. It acts as an acetylcholinesterase inhibitor with an IC50 value of 15 μM, indicating its potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission . Additionally, this compound exhibits significant antinociceptive properties through its action on the mu-opioid receptor (MOR), functioning as a G protein-biased agonist without inducing β-arrestin2 recruitment .

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted this compound's inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. The compound inhibits CYP2C19 and CYP2C9 with Ki values of 1.7 μM and 7.0 μM respectively, suggesting potential pharmacokinetic interactions when co-administered with other drugs . The following table summarizes this compound's inhibition profile on various cytochrome P450 enzymes:

| Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| CYP2C19 | Competitive | 1.7 | 11.7 |

| CYP2C9 | Competitive | 7.0 | 26.2 |

| CYP3A | Mechanism-based | 30.0 | Not specified |

| CYP2D6 | Weak inhibition | 64.5 | Not specified |

Antinociceptive and Gastrointestinal Effects

This compound has demonstrated remarkable efficacy in animal models for pain relief and gastrointestinal motility. In studies involving mice, this compound significantly reduced pain responses in the writhing assay, indicating its potential as an analgesic agent . Furthermore, it has been shown to increase gastric emptying and small intestine transit speed in rats, which could be beneficial for treating functional dyspepsia .

Nematocidal Activity

The compound also exhibits nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis. The paralysis concentration (PC50) values were reported at 18 μM and 30 μM respectively, showcasing its potential application in treating parasitic infections .

Case Studies and Clinical Trials

Currently, this compound is being investigated in clinical trials for its efficacy in treating functional dyspepsia. Preliminary findings suggest that it may improve gastric motility and alleviate symptoms associated with delayed gastric emptying .

Case Study Example:

In a controlled trial involving patients with functional dyspepsia, those treated with this compound showed a significant improvement in symptoms compared to a placebo group, reinforcing its therapeutic potential.

特性

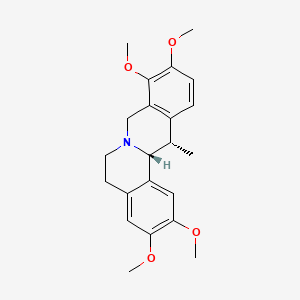

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRXLJTYQVOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975602 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-69-4, 6018-35-5 | |

| Record name | Corydaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-298182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。